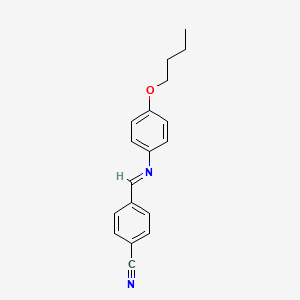

4'-Cyanobenzylidene-4-butoxyaniline

Description

The exact mass of the compound 4'-Cyanobenzylidene-4-butoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Cyanobenzylidene-4-butoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Cyanobenzylidene-4-butoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-butoxyphenyl)iminomethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-8-17(9-11-18)20-14-16-6-4-15(13-19)5-7-16/h4-11,14H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFABQUNUXAXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593021 | |

| Record name | 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55873-21-7 | |

| Record name | 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Cyanobenzylidene-4-butoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Cyanobenzylidene-4-butoxyaniline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4'-Cyanobenzylidene-4-butoxyaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4'-Cyanobenzylidene-4-butoxyaniline, a nematic liquid crystal. The methodology is presented with an emphasis on the underlying chemical principles, safety considerations, and analytical validation. This document is intended for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction and Scientific Rationale

4'-Cyanobenzylidene-4-butoxyaniline is a member of the Schiff base (or imine) class of organic compounds. Schiff bases are formed from the condensation of a primary amine with an aldehyde or ketone.[1] This particular molecule is of significant interest in materials science due to its liquid crystalline properties. Molecules that form liquid crystal phases, or mesophases, possess a degree of molecular ordering that is intermediate between that of a crystalline solid and an isotropic liquid.[2]

The synthesis of 4'-Cyanobenzylidene-4-butoxyaniline is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form an imine. The reaction brings together two key structural motifs: the cyano-substituted aromatic ring from 4-cyanobenzaldehyde and the butoxy-substituted aniline. The linear, rigid structure conferred by the aromatic rings and the central imine linkage, combined with the polar cyano group, is conducive to the formation of the nematic liquid crystal phase.[1] Understanding this synthesis is foundational for creating novel liquid crystalline materials with tailored properties for applications in displays, sensors, and other advanced technologies.[2]

Reaction Mechanism: Acid-Catalyzed Imine Formation

The formation of the Schiff base proceeds via a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (4-butoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-cyanobenzaldehyde). The presence of a catalytic amount of acid (e.g., glacial acetic acid) facilitates this step by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This addition results in the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine C=N double bond. The acid catalyst participates by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final Schiff base product.

Materials and Reagents

Prior to beginning the synthesis, ensure all reagents are of appropriate purity and that all necessary safety precautions are in place.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 105-07-7 | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |

| 4-Butoxyaniline | C₁₀H₁₅NO | 165.23 | 4344-55-2 | Harmful by inhalation, in contact with skin, and if swallowed; Irritating to eyes, respiratory system, and skin.[5][6][7] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid and vapor. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Causes severe skin burns and eye damage. |

Experimental Protocol

This protocol details the synthesis based on an equimolar condensation reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4'-Cyanobenzylidene-4-butoxyaniline.

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.31 g (0.01 mol) of 4-cyanobenzaldehyde in 25 mL of absolute ethanol. Gentle warming may be required to fully dissolve the solid.

-

Addition of Amine: In a separate beaker, dissolve 1.65 g (0.01 mol) of 4-butoxyaniline in 20 mL of absolute ethanol.[7]

-

Reaction Setup: Transfer the 4-butoxyaniline solution to the round-bottom flask containing the 4-cyanobenzaldehyde solution. To this combined mixture, add 2-3 drops of glacial acetic acid to act as a catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The causality for refluxing is to provide the necessary activation energy and increase the reaction rate without evaporating the solvent.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

-

Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate of the product should form as the solution cools. To maximize precipitation, place the flask in an ice bath for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce the formation of pure crystals. This purification method is effective because the desired product is significantly more soluble in hot solvent than in cold solvent, while impurities may remain in the cold solvent (mother liquor).

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a white or pale yellow crystalline solid.[8]

Product Characterization

To confirm the identity and purity of the synthesized 4'-Cyanobenzylidene-4-butoxyaniline (C₁₈H₁₈N₂O, MW: 278.36 g/mol ), the following analytical techniques are essential.[9][10]

-

Melting Point (MP): A sharp melting point is indicative of high purity. The literature value can be used as a reference.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Appearance of a strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretch.

-

Appearance of a sharp band around 2220-2230 cm⁻¹ for the C≡N (nitrile) stretch.

-

Disappearance of the strong C=O (aldehyde) stretching band from 4-cyanobenzaldehyde (around 1700 cm⁻¹).

-

Disappearance of the N-H stretching bands from 4-butoxyaniline (around 3300-3400 cm⁻¹).

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons, the imine proton (-CH=N-) as a singlet around 8.0-8.5 ppm, and the aliphatic protons of the butoxy group.

-

Differential Scanning Calorimetry (DSC): This technique is crucial for confirming the liquid crystalline nature of the compound by identifying the phase transition temperatures (e.g., crystal to nematic and nematic to isotropic liquid).[2]

Safety and Hazard Management

The synthesis of 4'-Cyanobenzylidene-4-butoxyaniline requires strict adherence to laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhalation of vapors and dust.[5][11]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or reagents down the drain.

This protocol provides a robust and well-characterized method for the synthesis of 4'-Cyanobenzylidene-4-butoxyaniline. By understanding the principles behind each step, researchers can confidently and safely produce this valuable liquid crystalline material for further study and application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66042, 4-Cyanobenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet: 4-Butoxyaniline, 97% (gc). Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(10), 4192. Retrieved from [Link]

-

Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 59-65. Retrieved from [Link]

-

Saadeh, H. A., et al. (2021). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Advances, 11(48), 30206-30218. Retrieved from [Link]

-

Saadeh, H. A., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Crystals, 13(5), 821. Retrieved from [Link]

-

Nasreen, F. A. (2016). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science, 19(2), 86-95. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-Butoxyaniline | CAS 4344-55-2. Retrieved from [Link]

-

PubChemLite. (2024). 4'-cyanobenzylidene-4-butoxyaniline (C18H18N2O). Retrieved from [Link]

Sources

- 1. environmentaljournals.org [environmentaljournals.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4-Butoxyaniline | CAS 4344-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-Butoxyaniline 97 4344-55-2 [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. PubChemLite - 4'-cyanobenzylidene-4-butoxyaniline (C18H18N2O) [pubchemlite.lcsb.uni.lu]

- 10. labsolu.ca [labsolu.ca]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Page loading... [wap.guidechem.com]

Physicochemical properties of 4'-Cyanobenzylidene-4-butoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 4'-Cyanobenzylidene-4-butoxyaniline

Abstract

4'-Cyanobenzylidene-4-butoxyaniline, a calamitic (rod-shaped) thermotropic liquid crystal, stands as a significant member of the Schiff base (azomethine) class of mesogenic compounds. Its molecular architecture, characterized by a rigid core composed of two phenyl rings linked by an imine bridge and terminated by a polar cyano group and a flexible butoxy chain, imparts a unique portfolio of physicochemical properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, materials scientists, and professionals in drug development. We will delve into its synthesis, structural elucidation, and the causal relationships between its molecular structure and its thermal and optical behaviors. Detailed, field-proven protocols for its characterization via Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Polarizing Optical Microscopy (POM), and spectroscopic techniques are presented, underpinned by a focus on experimental rationale and data integrity.

Molecular Structure and Physicochemical Rationale

The properties of 4'-Cyanobenzylidene-4-butoxyaniline (CAS: 55873-21-7) are a direct consequence of its molecular design.[1][2][3] Understanding this relationship is key to manipulating and applying this material effectively.

-

Core Structure: The molecule consists of a 4-cyanobenzylidene group linked to a 4-butoxyaniline moiety via an imine (-CH=N-) bond.[1] This entire core is largely planar and rigid, a fundamental prerequisite for the formation of liquid crystalline phases.[3]

-

The Imine Linkage (-CH=N-): This Schiff base linkage, while contributing to the core's rigidity, also introduces a stepped geometry. However, it effectively maintains the molecular linearity necessary for mesophase formation and provides electronic conjugation between the phenyl rings.[4]

-

Terminal Cyano Group (-C≡N): This group is strongly polar and possesses a large dipole moment. This feature promotes strong, antiparallel intermolecular interactions, which are crucial for the thermal stability of the mesophases.[3][5] This strong dipole is a key contributor to the formation of smectic phases in related compounds.[3]

-

Terminal Butoxy Chain (-OC₄H₉): The flexible four-carbon alkoxy chain influences the molecule's melting point and the temperature range of the liquid crystal phases.[6] It disrupts perfect crystalline packing, lowering the melting point compared to a non-alkoxy substituted equivalent, and contributes to the overall molecular aspect ratio. The length of this alkyl chain is a critical determinant of the type of mesophase exhibited; shorter chains tend to favor nematic phases, while longer chains promote the higher-order smectic phases.[6][7]

The interplay between the rigid, polarizable core and the flexible terminal chain governs the compound's ability to self-assemble into the ordered, fluid states characteristic of liquid crystals.

Table 1: Core Chemical and Physical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 4-{[(4-Butoxyphenyl)imino]methyl}benzonitrile | [1][5] |

| CAS Number | 55873-21-7 | [1][2][3][5] |

| Molecular Formula | C₁₈H₁₈N₂O | [1][2][3][8] |

| Molecular Weight | ~278.35 g/mol | [1][2][3][8] |

| Physical Form | White to pale yellow crystalline solid | [3][9] |

| Purity (Typical) | 97% | [2][5] |

| Synonyms | 4'-Cyanobenzylidene-4-butoxyaniline; 4-(4-Butoxyphenyliminomethyl)benzonitrile | [1][2][5] |

Synthesis and Purification

The synthesis of 4'-Cyanobenzylidene-4-butoxyaniline is a classic example of Schiff base formation via a condensation reaction. The protocol is robust, high-yielding, and relies on readily available precursors.

Synthetic Pathway

The reaction proceeds via the nucleophilic addition of the amine group of 4-butoxyaniline to the carbonyl carbon of 4-cyanobenzaldehyde, followed by the elimination of a water molecule to form the stable imine linkage.

Caption: Synthetic workflow for 4'-Cyanobenzylidene-4-butoxyaniline.

Experimental Protocol: Synthesis

Causality: This protocol is designed for high conversion and purity. Ethanol serves as an excellent solvent for both reactants and allows for easy removal post-reaction. Refluxing provides the necessary activation energy for the dehydration step. A catalytic amount of glacial acetic acid can be used to protonate the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the reaction rate.[7]

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-cyanobenzaldehyde (1.0 eq) in absolute ethanol (~20 mL).

-

Addition: In a separate beaker, dissolve 4-butoxyaniline (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirring solution of 4-cyanobenzaldehyde at room temperature.

-

Reaction: Add a few drops of glacial acetic acid (as a catalyst, optional). Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[7][10]

Experimental Protocol: Purification

Causality: Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent (ethanol) is critical; the product should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point. This differential solubility ensures that upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (~40-50 °C) to remove any residual solvent.

Thermal Properties and Phase Behavior

The defining characteristic of 4'-Cyanobenzylidene-4-butoxyaniline is its thermotropic liquid crystalline behavior, where it exhibits distinct phases upon changes in temperature.[11]

Expected Phase Transitions

As a calamitic mesogen, this compound is expected to exhibit the following phase sequence upon heating: Crystal (Cr) → Smectic (Sm) / Nematic (N) → Isotropic (I)

-

Nematic Phase: Characterized by long-range orientational order, where molecules align along a common director, but lack positional order.[11][12]

-

Smectic Phases: Possess both orientational order and some degree of positional order, with molecules arranged in layers.[11]

Table 2: Representative Thermal Properties of Related Schiff Base Liquid Crystals (Note: Specific, authoritatively cited values for 4'-Cyanobenzylidene-4-butoxyaniline are not available in the peer-reviewed literature. The following table is based on data for homologous series to provide expected ranges and context.)

| Compound Series | Transition | Temperature Range (°C) | Enthalpy (ΔH) Range (kJ/mol) | Source(s) |

| N-(4-Butoxybenzylidene)-4-alkoxyanilines | Cr → N | ~70 - 100 | Varies | [8][13] |

| (4O.Om series) | N → I | ~100 - 110 | 0.5 - 2.0 | [8][13] |

| 4-Alkyloxybenzylidene-4'-alkyloxyanilines | N → I | Varies | ~2.5 J mol⁻¹ K⁻¹ (ΔS) | [6][7] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for quantitatively determining phase transition temperatures and their associated enthalpy changes.[4] By precisely measuring the heat flow into or out of a sample as a function of temperature, endothermic (melting, clearing) and exothermic (crystallization) events are identified as peaks. A controlled heating and cooling rate (e.g., 10 °C/min) is crucial for reproducibility and resolving closely spaced transitions.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of the purified sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: a. Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C). b. Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase (e.g., 150 °C). c. Hold isothermally for 2-3 minutes to ensure thermal history is erased. d. Cool the sample at the same rate back to the starting temperature. e. Perform a second heating and cooling cycle to ensure reproducibility and observe any monotropic phases (phases that appear only on cooling).

-

Data Analysis: Identify the peak temperatures of endothermic events on the second heating scan as the transition temperatures. The area under each peak corresponds to the enthalpy of that transition (ΔH).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA provides critical information on the material's thermal stability and decomposition profile.[15] By monitoring mass loss as a function of temperature, the onset of degradation can be determined. Performing the analysis under an inert nitrogen atmosphere prevents thermo-oxidative degradation, isolating the inherent thermal stability of the compound's chemical bonds.[4][14]

-

Sample Preparation: Place 5-10 mg of the purified sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge with nitrogen gas (e.g., 20-50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10 °C/min).[14]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is typically determined from the intersection of tangents drawn from the baseline and the inflection point of the decomposition step.

Experimental Protocol: Polarizing Optical Microscopy (POM)

Causality: POM is an indispensable qualitative technique for identifying liquid crystal phases.[16] The anisotropic nature of mesophases causes them to be birefringent, meaning they interact with polarized light to produce characteristic textures. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) has a unique set of textures (e.g., schlieren, marbled, focal-conic) that serve as fingerprints for identification.[4][14]

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating/Cooling: Place the slide on a calibrated hot stage attached to the polarizing microscope.

-

Observation: Heat the sample into the isotropic phase (it will appear dark under crossed polarizers). Then, slowly cool the sample while observing the textures that form at each phase transition.

-

Identification: Compare the observed textures to reference atlases to identify the nematic and/or smectic phases. For example, a nematic phase is often identified by its characteristic "threaded" (schlieren) or "marbled" texture.[14]

Caption: Workflow for synthesis and characterization of the liquid crystal.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The successful formation of the imine is confirmed by the appearance of the C=N stretch and the disappearance of the reactant C=O and N-H stretches.

-

Protocol: Acquire the spectrum of a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Scan in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~2225 cm⁻¹: Sharp, strong absorption from the C≡N (nitrile) stretch.

-

~1625 cm⁻¹: Strong absorption from the C=N (imine or azomethine) stretch.

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic butoxy chain.

-

~1600, 1500 cm⁻¹: C=C stretching within the aromatic rings.

-

~1250 cm⁻¹: Strong C-O-C (aryl ether) asymmetric stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the connectivity of the molecule. The chemical shift of each proton and carbon is determined by its local electronic environment.

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra using a standard NMR spectrometer.

-

Expected ¹H NMR Signals:

-

~8.4 ppm: A singlet corresponding to the imine proton (-CH=N-).[1]

-

~6.9-8.0 ppm: A series of doublets and multiplets for the 8 aromatic protons.

-

~4.0 ppm: A triplet for the -O-CH₂- protons of the butoxy group.

-

~1.0-1.8 ppm: Multiplets for the remaining 6 protons of the butoxy chain.

-

~0.9 ppm: A triplet for the terminal -CH₃ group.

-

-

Expected ¹³C NMR Signals:

-

~170 ppm: The imine carbon (-C=N-).[1]

-

~115-162 ppm: Signals for the 12 aromatic carbons and the nitrile carbon.

-

~68 ppm: The -O-CH₂- carbon.

-

~14-31 ppm: Signals for the other three carbons of the butoxy chain.

-

Safety and Handling

4'-Cyanobenzylidene-4-butoxyaniline requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

-

Precautions:

-

Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container.[2]

Conclusion

4'-Cyanobenzylidene-4-butoxyaniline is a quintessential example of a Schiff base liquid crystal whose macroscopic properties are intricately governed by its molecular design. The synthesis is straightforward, and its physicochemical properties can be thoroughly investigated using a standard suite of analytical techniques. This guide has provided the foundational knowledge and detailed experimental frameworks necessary for researchers to synthesize, purify, and characterize this material with confidence. The causal links between its structure—the rigid polar core and the flexible terminal chain—and its thermal behavior provide a basis for the rational design of new mesogenic materials with tailored properties for advanced applications in materials science and beyond.

References

- Ha, S-T., Lee, T-L., Yeap, G-Y., Lin, H-C., Ito, M. M., & Ramesh, T. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. E-Journal of Chemistry.

- Projection system with enhanced color and contrast. (n.d.). Google Patents.

- Yeap, G. Y., Ha, S. T., Lim, P. K., & Ito, M. M. (n.d.). Synthesis and Liquid Crystalline Properties of New Schiff Bases N-[4-(4-n- Alkanoyloxybenzoyloxy)benzylidene] -4-Cyano-, 4-Hydroxy-, 4-Thio-and 4- Nitroanilines.

- Pisipati, V., et al. (2013). Synthesis, Characterization and Phase Transition Studies on Some N-(4-Butyloxy Benzylidene)-4-Alkoxy Anilines, 4O.Om Compounds - A Dilatometric Study. JOURNAL OF ADVANCES IN PHYSICS, 1(1).

- Aziz, N. A., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Polymers, 12(11), 2686.

- Bibi, S., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Lilloa, 60(Supplement).

- Tejaswi, M., et al. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 10(1), 69-76.

- Godzwon, J., Sienkowska, M. J., & Galewski, Z. (n.d.). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-40-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Biblioteka Nauki.

- Kubo, K., et al. (2015). Mesomorphic Property and Crystal Structure of 4-Carboxybenzylidene-4′-hexylaniline. X-ray Structure Analysis Online, 31, 39-40.

-

Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Al-Hamdani, A. A. S., et al. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. International Journal of Advanced Research, 7(12), 1033-1044.

- Nafee, S. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(18), 5909.

- Aldweyani, F. M. A., & Hamad, W. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARPN Journal of Engineering and Applied Sciences, 12(1).

- Al-Azzawi, A. M. J. (2013). Synthesis and Characterization of 1,3,4-Oxadiazoles Derived From 9-Fluorenone. Iraqi National Journal of Chemistry, 13(1), 1-12.

-

Synthesis, characterization and mesomorphic properties of N,N'-(1,4-Phenylene(methanylylidene))bis(4-(hexyloxy)aniline). (n.d.). ResearchGate. Retrieved from [Link]

- Massalska-Arodź, M., et al. (2013). Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. Acta Physica Polonica A, 124(6), 913-917.

- Ribeiro da Silva, M. A. V., et al. (2020). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 25(24), 5859.

- Ogurtsov, A. N., et al. (2008). Phase transitions, polymorphism and photochromism of salicylideneaniline. Journal of Molecular Structure, 887(1-3), 221-228.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US10375365B2 - Projection system with enhanced color and contrast - Google Patents [patents.google.com]

- 3. ajbasweb.com [ajbasweb.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. dakenchem.com [dakenchem.com]

- 6. mdpi.com [mdpi.com]

- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 8. benchchem.com [benchchem.com]

- 9. Liquid Crystal (LC) Materials| Ambeed [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. ossila.com [ossila.com]

- 13. Synthesis, Characterization and Phase Transition Studies on Some N-(4-Butyloxy Benzylidene)-4-Alkoxy Anilines, 4O.Om Compounds - A Dilatometric Study | JOURNAL OF ADVANCES IN PHYSICS [rajpub.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

Nematic to smectic phase transition of 4'-Cyanobenzylidene-4-butoxyaniline

An In-depth Technical Guide to the Nematic-Smectic Phase Transition of 4'-Cyanobenzylidene-4-butoxyaniline (CBBA)

Authored by a Senior Application Scientist

Foreword: The Nuances of Ordered Fluids

Liquid crystals represent a fascinating state of matter, exhibiting properties that bridge the gap between the long-range order of crystalline solids and the fluidity of isotropic liquids. Within this realm, the transitions between different mesophases are of paramount importance, governing the material's response to external stimuli and, consequently, its utility in applications ranging from display technologies to advanced sensor systems. This guide focuses on a classic and illustrative example: the thermotropic liquid crystal 4'-Cyanobenzylidene-4-butoxyaniline (CBBA). We will delve into the fundamental principles and advanced experimental methodologies required to comprehensively characterize its transition from a nematic (N) to a smectic (Sm) phase. This document is designed for researchers and professionals who seek not just to observe, but to understand and quantify this critical phase behavior.

The Subject Molecule: 4'-Cyanobenzylidene-4-butoxyaniline (CBBA)

The molecule 4'-Cyanobenzylidene-4-butoxyaniline, a member of the Schiff base family of liquid crystals, is an excellent model system for studying calamitic (rod-shaped) mesogens. Its molecular structure is key to its liquid crystalline behavior.

-

Molecular Formula: C₁₈H₁₈N₂O[1]

-

Synonyms: 4-Cyanobenzylidene-4-n-butoxyaniline, 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzonitrile[2]

-

Structure: The molecule consists of a rigid core composed of two benzene rings linked by a benzylidene-aniline group. This rigid core provides the necessary anisotropy for the formation of liquid crystal phases. A flexible butoxy chain (-OC₄H₉) at one end and a polar cyano group (-CN) at the other contribute to the molecule's specific thermal properties and phase sequencing.

The interplay between the rigid aromatic core and the flexible aliphatic chain, along with the strong dipole moment of the cyano group, dictates the formation and stability of the nematic and smectic phases upon changes in temperature.

Differentiating the Nematic and Smectic Phases: A Matter of Order

Understanding the nematic-to-smectic transition first requires a clear distinction between these two mesophases. The transition represents a step-wise increase in the degree of molecular order.

The Nematic (N) Phase

The nematic phase is the least ordered of the liquid crystal phases.[3] Its defining characteristic is long-range orientational order . The rod-like CBBA molecules, on average, align their long axes along a common direction known as the director (n) . However, they possess no long-range positional order ; their centers of mass are randomly distributed as in a conventional liquid.[3] This combination of properties results in a fluid that is anisotropic, meaning its physical properties (like refractive index or dielectric constant) are direction-dependent.

The Smectic (Sm) Phase

Upon cooling from the nematic phase, CBBA molecules gain an additional degree of order, transitioning into a smectic phase. In addition to maintaining the long-range orientational order of the nematic phase, the molecules organize themselves into well-defined layers.[3] This introduces one-dimensional positional order. The molecules can move freely within the layers, but their movement between layers is restricted. Depending on the alignment of the director relative to the layer normal, different smectic sub-phases can exist (e.g., Smectic A where the director is normal to the layers, and Smectic C where it is tilted).

The transition from the nematic to the smectic phase is thus characterized by the emergence of this layered structure, a critical event that profoundly alters the material's rheological and optical properties.

Caption: Molecular ordering in Nematic vs. Smectic phases.

Thermodynamic and Mechanistic Aspects of the N-Sm Transition

The nematic-to-smectic (N-Sm) transition can be either first-order or second-order, depending on the specific molecular structure and interactions.[4] For many materials like CBBA, this transition is a weak first-order transition, characterized by a small but non-zero latent heat.

According to theoretical frameworks like McMillan's model, the nature of the N-Sm transition is strongly influenced by the coupling between the nematic (orientational) order parameter and the smectic (density wave) order parameter.[4] A strong coupling, often seen in molecules with longer alkyl chains, promotes a first-order transition, where the nematic range is narrower.[4]

The key to experimentally probing these thermodynamic properties lies in calorimetry, which directly measures the heat exchange associated with the phase change.

A Multi-faceted Experimental Approach for Characterization

No single technique can fully elucidate a phase transition. A robust characterization of the N-Sm transition in CBBA requires a synergistic approach, combining thermal analysis, optical microscopy, and structural analysis. This self-validating system ensures that observations from one technique are corroborated and explained by another.

Caption: Integrated workflow for CBBA phase transition analysis.

Differential Scanning Calorimetry (DSC): Quantifying the Energetics

Expertise & Causality: DSC is the cornerstone of thermal analysis for liquid crystals. It directly measures the heat flow into or out of a sample as a function of temperature.[5] Phase transitions appear as peaks in the DSC thermogram—endothermic on heating, exothermic on cooling.[5] The choice of a controlled heating/cooling rate (e.g., 5-10 °C/min) is critical. A rate that is too fast can broaden peaks and introduce thermal lag, while a rate that is too slow may result in a poor signal-to-noise ratio for weak transitions.

Experimental Protocol: DSC Analysis of CBBA

-

Sample Preparation: Accurately weigh 2-5 mg of CBBA into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a closed system and prevent sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference pan allows for the subtraction of the baseline heat capacity of the pan itself.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its highest transition (e.g., 120 °C) to ensure an isotropic starting state and erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest transition (e.g., 30 °C).

-

Hold for 2-5 minutes to allow for thermal stabilization.

-

Heat the sample at the same controlled rate back to the starting temperature.

-

-

Data Analysis:

-

Identify the exothermic peaks on the cooling curve and endothermic peaks on the heating curve. These correspond to phase transitions.[6]

-

The peak onset temperature is typically reported as the transition temperature (T).

-

Integrate the area under the peak to determine the enthalpy of the transition (ΔH). This value quantifies the energy change associated with the molecular rearrangement.

-

Data Presentation: Typical Thermal Properties of CBBA Homologues

| Transition Type | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) | Notes |

| Crystal to Nematic/Smectic | Varies | Significant | Dependent on crystalline polymorphism. |

| Nematic to Smectic A | ~70-80 °C | Low (~0.1-1.0 J/g) | A weak first-order transition. |

| Nematic to Isotropic | ~100-110 °C | Moderate (~1.0-5.0 J/g) | The clearing point of the liquid crystal. |

Note: Specific transition temperatures for 4'-Cyanobenzylidene-4-butoxyaniline can vary slightly based on purity. The values presented are representative for this class of compounds.[7]

Polarized Optical Microscopy (POM): Visualizing the Mesophases

Expertise & Causality: POM is an indispensable tool for the qualitative identification of liquid crystal phases.[8] It exploits the birefringence (optical anisotropy) of mesophases. When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, often colorful, image against a dark background.[9] Each liquid crystal phase has a characteristic optical "texture," which arises from the specific arrangement of the director and its associated defects.

Experimental Protocol: POM of the N-Sm Transition

-

Sample Preparation: Place a small amount of CBBA on a clean microscope slide. Cover with a coverslip and heat on a hot stage to the isotropic phase to allow the material to spread into a thin film.

-

Observation on Cooling:

-

Set the polarizers to a crossed position (90° to each other). The isotropic liquid will appear black (extinct).

-

Slowly cool the sample (e.g., 1-5 °C/min). Observe the nucleation and growth of the nematic phase from the isotropic liquid. This often appears as birefringent droplets that coalesce.

-

Note the characteristic nematic texture. For CBBA, a schlieren texture with dark brushes corresponding to topological defects (disclinations) is common.[10]

-

Continue cooling through the N-Sm transition temperature identified by DSC. Observe the change in texture. The smectic phase often grows from the nematic phase, forming focal-conic or fan-shaped textures.[9] This textural change is the definitive visual evidence of the phase transition.

-

X-Ray Diffraction (XRD): Probing the Sub-Nanometer Structure

Expertise & Causality: While POM visualizes the macroscopic texture, XRD provides direct, quantitative information about the molecular-level arrangement.[11][12] By measuring the scattering of X-rays from the sample, we can determine the average distances between molecules and, crucially, detect the presence of layered structures.

Experimental Protocol: Temperature-Dependent XRD

-

Sample Preparation: The CBBA sample is loaded into a thin-walled glass capillary tube. For more detailed studies, the sample can be aligned in a magnetic field to create a monodomain, which simplifies the diffraction pattern.

-

Instrument Setup: The capillary is mounted in a temperature-controlled stage on the XRD goniometer.

-

Data Acquisition:

-

In the Nematic Phase: An XRD pattern is collected at a temperature within the nematic range (e.g., 90 °C). The pattern will show a diffuse halo at a wide angle, corresponding to the average lateral spacing between molecules (~4-5 Å), and possibly a diffuse feature at a small angle related to short-range positional correlations.

-

In the Smectic Phase: The temperature is lowered into the smectic range (e.g., 60 °C). A new XRD pattern is collected. The key difference will be the appearance of a sharp, quasi-Bragg peak at a small angle.[11]

-

-

Data Analysis:

-

The position (2θ) of the sharp, small-angle peak in the smectic phase is used to calculate the smectic layer spacing (d) via Bragg's Law (nλ = 2d sinθ).

-

Comparing this layer spacing to the calculated molecular length of CBBA provides insight into the smectic phase type (e.g., if d ≈ molecular length, it suggests a Smectic A phase).

-

The transition from a diffuse small-angle scattering pattern to a sharp Bragg peak is the unambiguous structural signature of the onset of 1D positional order, confirming the formation of the smectic phase.[13]

Synthesis of Data: A Holistic View of the Transition

By combining these techniques, a complete and self-validating picture of the N-Sm transition in CBBA emerges:

-

DSC pinpoints the precise temperature and quantifies the energy of the transition.

-

POM provides visual confirmation of the phase change through the distinct transformation of optical textures.

-

XRD delivers the definitive structural proof by detecting the emergence of the smectic layer ordering and allowing for the measurement of the layer spacing.

This integrated approach ensures that the thermodynamic events measured by DSC are directly correlated with the visual and structural transformations observed by POM and XRD, respectively, providing a high degree of confidence in the characterization. This robust methodology is essential for the fundamental study of liquid crystals and for the quality control and development of materials for advanced applications.

References

-

Nematic and Smectic Phases: Dynamics and Phase Transition. (2020). MDPI. [Link]

-

Sparavigna, A. C. (2018). From an Isotropic Liquid to a Nematic or a Smectic Mesophase. ResearchGate. [Link]

-

Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). MDPI. [Link]

-

Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. (n.d.). Semantic Scholar. [Link]

-

What Are the Differences Between Nematic, Smectic, and Cholesteric Liquid Crystals in Display Applications?. (2025). Hua Xian Jing. [Link]

-

Mesomorphic Properties and X-Ray Diffraction Studies of 4-Alkanoyloxybenzylidene-4'-fluoroaniline. (2008). ResearchGate. [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). arXiv. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

-

Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. (2001). MDPI. [Link]

-

X-Ray Diffraction and Thermographic Study of Potentially Mesomorphic 4-[4-Octyloxy-2-hydroxybenzylidene)]cyanoaniline. (2020). ResearchGate. [Link]

-

A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. (2021). arXiv. [Link]

-

The experimental study of phases and phase transitions in antiferroelectric liquid crystals. (n.d.). ResearchGate. [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). ResearchGate. [Link]

-

Polarization Microscope Pictures of Liquid Crystals. (n.d.). Kent State University. [Link]

-

Synthesis, Characterization and Phase Transition Studies on Some N-(4-Butyloxy Benzylidene)-4-Alkoxy Anilines, 4O.Om Compounds - A Dilatometric Study. (2013). JOURNAL OF ADVANCES IN PHYSICS. [Link]

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. [Link]

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. (2021). MDPI. [Link]

-

Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. (2014). ResearchGate. [Link]

-

Phase transitions in liquid crystals. (n.d.). Semantic Scholar. [Link]

-

Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects, of Their Phase Transitions. (2004). ResearchGate. [Link]

-

Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. (1999). Wooster Physics. [Link]

-

Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. (2018). PMC - NIH. [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. (2002). IUCr Journals. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. CAS 55873-21-7: Cyanobenzylidenebutoxyaniline | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. arxiv.org [arxiv.org]

- 5. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

- 6. cskscientificpress.com [cskscientificpress.com]

- 7. Synthesis, Characterization and Phase Transition Studies on Some N-(4-Butyloxy Benzylidene)-4-Alkoxy Anilines, 4O.Om Compounds - A Dilatometric Study | JOURNAL OF ADVANCES IN PHYSICS [rajpub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. journals.iucr.org [journals.iucr.org]

The Nexus of Structure and Order: A Technical Guide to the Mesomorphism of Cyanobenzylidene Aniline Derivatives

Abstract

This guide provides an in-depth exploration of the relationship between the molecular architecture of cyanobenzylidene aniline derivatives and their liquid crystalline (mesomorphic) behavior. We delve into the fundamental principles governing the formation of nematic and smectic phases in these materials, driven by the interplay of the rigid core structure, the highly polar terminal cyano group, and the flexible peripheral alkyl chains. This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols for synthesis and characterization, a thorough analysis of structure-property relationships, and a discussion of the theoretical underpinnings of their mesomorphism.

Introduction: The Unique World of Liquid Crystals

Liquid crystals represent a fascinating state of matter, exhibiting a degree of molecular order intermediate between the perfect three-dimensional lattice of a crystalline solid and the complete disorder of an isotropic liquid. This intermediate ordering gives rise to a unique combination of fluidity and anisotropic physical properties, making them indispensable in technologies such as liquid crystal displays (LCDs). Among the vast array of compounds that exhibit mesomorphism, Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a cornerstone of liquid crystal research.

This guide focuses specifically on a prominent class of Schiff base liquid crystals: N-(4-cyanobenzylidene)-4-n-alkylanilines. The inherent linearity of their molecular structure, coupled with the strong dipole moment of the terminal cyano (-C≡N) group and the systematic variation of a terminal alkyl chain, makes them ideal models for studying how subtle changes in molecular design dictate macroscopic self-assembly and phase behavior. We will explore the synthesis, characterization, and the intricate structure-property relationships that define these versatile materials.

Molecular Architecture: The Blueprint for Mesomorphism

The ability of a cyanobenzylidene aniline derivative to form a liquid crystal phase is a direct consequence of its molecular shape and intermolecular interactions. The archetypal structure consists of three key components:

-

A Rigid Core: Comprising two phenyl rings linked by the azomethine group, this core provides the necessary structural rigidity and anisotropy (rod-like shape) that promotes orientational order.

-

A Polar Terminal Group: The cyano (-C≡N) group at one end of the molecule possesses a large dipole moment. This strong dipole leads to significant dipole-dipole interactions, which favor an antiparallel arrangement of molecules, profoundly influencing the formation and stability of smectic phases.

-

A Flexible Terminal Chain: A variable-length alkyl or alkoxy chain (R) is attached to the other end of the molecule. This flexible tail influences the melting point and modulates the balance between orientational and positional order, playing a crucial role in determining the type of mesophase exhibited.

Synthesis of Cyanobenzylidene Aniline Derivatives

The synthesis of N-(4-cyanobenzylidene)-4-n-alkylanilines is typically achieved through a straightforward acid-catalyzed condensation reaction between 4-cyanobenzaldehyde and the corresponding 4-n-alkylaniline. This reaction, a classic example of Schiff base formation, is efficient and provides high yields.

Causality of Experimental Choices

-

Solvent: Ethanol is a commonly used solvent because it readily dissolves the amine and aldehyde reactants while allowing for easy precipitation of the final Schiff base product upon cooling. Its boiling point is also suitable for refluxing the reaction to completion without requiring excessively high temperatures.

-

Catalyst: A few drops of a weak acid, such as glacial acetic acid, are crucial for the reaction. The acid protonates the oxygen atom of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1][2][3] A strong acid is avoided because it would protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[1]

Experimental Protocol: Synthesis of N-(4-cyanobenzylidene)-4-n-butylaniline

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-cyanobenzaldehyde (1.31 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 4-n-butylaniline (1.49 g, 10 mmol) in 20 mL of absolute ethanol.

-

Reaction: Add the 4-n-butylaniline solution to the flask containing the 4-cyanobenzaldehyde solution. Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to crystallize.

-

Purification: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven at 40°C overnight. The final product should be a pale yellow crystalline solid.

Characterization of Mesomorphic Properties

A multi-technique approach is essential to fully characterize the liquid crystalline phases and transition temperatures of the synthesized compounds. Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose, with X-ray Diffraction (XRD) providing definitive structural information.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[4][5]

-

Principle: As the sample is heated or cooled at a constant rate, phase transitions appear as peaks on the DSC thermogram. Melting from a crystal (Cr) to a liquid crystal (LC) phase and the transition from an LC phase to the isotropic (I) liquid are endothermic events (heat is absorbed). The reverse transitions upon cooling are exothermic (heat is released).[6] The area under each peak is proportional to the enthalpy change (ΔH) of the transition, which provides insight into the degree of molecular ordering change.[7]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with an aluminum lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the final clearing point (e.g., 150°C) at a rate of 10°C/min. This scan reveals the initial phase transitions and erases the sample's thermal history.

-

Cooling Scan: Cool the sample from the isotropic state back to room temperature at a rate of 10°C/min. This scan is crucial for identifying monotropic phases (phases that only appear on cooling) and observing supercooling effects.

-

Second Heating Scan: Heat the sample again at 10°C/min. This scan is typically used for reporting transition temperatures as it provides a more reproducible thermal profile.[8]

-

-

Data Analysis: Identify the peak temperatures for each transition on the second heating and first cooling scans. Integrate the peak areas to determine the enthalpy of transition (ΔH) for each event.

X-Ray Diffraction (XRD)

XRD is the most definitive technique for identifying the type of mesophase by probing the periodic arrangement of molecules. It distinguishes between the short-range positional order of nematic phases and the long-range, layered order of smectic phases.[5][9]

-

Principle: A beam of X-rays is directed at the liquid crystal sample. The ordered arrangement of molecules causes the X-rays to diffract at specific angles. The resulting diffraction pattern is characteristic of the mesophase structure.

-

Nematic Phase: Exhibits a diffuse scattering pattern at wide angles, corresponding to the average intermolecular distance (typically 4-5 Å), and often a diffuse pattern at small angles corresponding to the average molecular length. This indicates long-range orientational order but no positional order.[9]

-

Smectic Phase: Shows one or more sharp, Bragg-like diffraction peaks in the small-angle region, which is a direct signature of a layered structure.[10] The position of these peaks can be used to calculate the smectic layer spacing, d.

-

Experimental Protocol: XRD Analysis

-

Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (e.g., 1.0 mm diameter). The sample is then placed in a temperature-controlled holder within the diffractometer.

-

Alignment (Optional but Recommended): For unambiguous phase identification, aligning the liquid crystal director can be beneficial. This is often achieved by placing the sample in a magnetic field (for materials with sufficient diamagnetic anisotropy) while slowly cooling from the isotropic phase into the mesophase.

-

Data Collection:

-

Set the desired temperature using the heating stage. Allow the sample to equilibrate for several minutes.

-

Use a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.54056 Å).

-

Collect the diffraction pattern using a 2D detector. The wide-angle X-ray scattering (WAXS) region provides information on intermolecular distances, while the small-angle X-ray scattering (SAXS) region reveals information about larger periodicities like smectic layer spacing.[10]

-

-

Data Analysis (Smectic Phase):

-

Identify the position (2θ angle) of the sharp, low-angle diffraction peak corresponding to the smectic layers.

-

Calculate the layer spacing (d) using Bragg's Law: nλ = 2d sin(θ) , where n is the order of the reflection (usually n=1 for the primary peak), λ is the X-ray wavelength, and θ is half of the measured diffraction angle.[11]

-

Structure-Property Relationships

The mesomorphic properties of the N-(4-cyanobenzylidene)-4-n-alkylanilines (nCBAn) homologous series are exquisitely sensitive to the length of the n-alkyl chain.

| Compound (n) | Cr → SmA/N Transition (°C) | SmA → N Transition (°C) | N → I Transition (°C) | Mesophase Type(s) |

| 4 (Butyl) | 47.0 | - | 65.0 | Nematic |

| 5 (Pentyl) | 42.0 | - | 67.0 | Nematic |

| 6 (Hexyl) | 40.0 | - | 76.0 | Nematic |

| 7 (Heptyl) | 54.5 | 74.5 | 82.5 | Smectic A, Nematic |

| 8 (Octyl) | 54.0 | 83.0 | 85.0 | Smectic A, Nematic |

| 9 (Nonyl) | 63.5 | 82.5 | 83.5 | Smectic A, Nematic |

(Note: Data compiled and averaged from multiple literature sources. Absolute values may vary slightly based on purity and experimental conditions.)

Influence of Alkyl Chain Length

-

Short Chains (n < 7): Derivatives with shorter alkyl chains (e.g., butyl, pentyl, hexyl) exclusively exhibit a nematic phase. The flexible chains are not long enough to promote the micro-segregation and lamellar packing required for smectic ordering. The molecules possess long-range orientational order but can slide past each other freely.

-

Intermediate and Long Chains (n ≥ 7): As the alkyl chain length increases, van der Waals interactions between the chains become more significant. This promotes a tendency for the molecules to micro-segregate into layers, with the rigid aromatic cores forming one sublayer and the flexible alkyl chains forming another. This leads to the emergence of a smectic A (SmA) phase, where molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.

-

Trend in Transition Temperatures: The nematic-isotropic (N-I) clearing point generally increases with chain length, reflecting the increased molecular anisotropy. The smectic A phase becomes more stable with increasing chain length, often at the expense of the nematic range. The melting points (Cr-LC) often show an "odd-even" effect, where derivatives with an even number of carbons in the alkyl chain have slightly higher melting points than those with an odd number, due to differences in packing efficiency in the crystalline state.

Role of the Cyano Group

The terminal cyano group is pivotal. Its strong dipole moment induces powerful antiparallel correlations between neighboring molecules. This head-to-tail arrangement effectively creates a dimeric species that is more linear and has a greater aspect ratio than a single molecule. This antiparallel packing strongly favors the formation of layered smectic phases. The calculated layer spacing (d) from XRD for the smectic A phase is often found to be approximately 1.4 times the molecular length (l), confirming this intercalated or partially bilayered arrangement.

Conclusion

The cyanobenzylidene aniline system is a paradigmatic example of how rational molecular design can be used to control the self-assembly of soft matter. The interplay between the rigid core, the polar cyano group, and the flexible alkyl chain provides a tunable platform for generating specific liquid crystal phases. A thorough understanding of these structure-property relationships, verified through systematic synthesis and rigorous characterization using techniques like DSC, POM, and XRD, is fundamental to the development of new materials for advanced applications. This guide has provided the core principles and field-proven methodologies to empower researchers in this exciting and technologically significant area of materials science.

References

-

Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid? [Online]. Available at: [Link]

-

METTLER TOLEDO. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Online]. Available at: [Link]

- Al-Amiery, A. A. (2024).

-

Singh, G. (2014). What is the small angle XRD pattern of the nematic phase liquid crystals? ResearchGate. [Online]. Available at: [Link]

- An, J.-G., et al. (2016). Characterization of liquid crystals: A literature review.

-

ResearchGate. (n.d.). Smectic layer spacing (a) and the ratio of the 1st and 3rd order peak... [Online]. Available at: [Link]

-

Shanab, M. M. A. H. (2024). What is the role of glacial acetic acid in the ring closure of Schiff bases? ResearchGate. [Online]. Available at: [Link]

- Glettner, B. et al. (2021).

-

Mir, J. M. (n.d.). Fig2. Synthesis of Schiff base using glacial acetic acid as a catalyst... ResearchGate. [Online]. Available at: [Link]

- Urbanski, M., et al. (2018). Low-temperature structural study of smectic CA glass by X-ray diffraction*. arXiv.

-

IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. [Online]. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Online]. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. iosrjen.org [iosrjen.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Schiff Base Liquid Crystals Derived from 4-Butoxyaniline

This guide provides an in-depth exploration of the synthesis, characterization, and structure-property relationships of thermotropic liquid crystals based on Schiff base chemistry, with a specific focus on derivatives of 4-butoxyaniline. Designed for researchers, materials scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies for creating and analyzing these versatile materials. We move beyond simple protocols to explain the causal factors behind experimental choices, ensuring a robust and reproducible scientific process.

Introduction: The Significance of Schiff Base Mesogens

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This duality has led to their widespread application in technologies ranging from display devices to advanced optical sensors.[1][2] Among the various classes of thermotropic LCs, those containing the Schiff base (or imine, -CH=N-) linkage are particularly noteworthy. The imine group is a cornerstone in the molecular engineering of liquid crystals for several key reasons:

-

Structural Rigidity and Linearity: The Schiff base linkage connects aromatic rings, contributing to the overall rod-like molecular shape (calamitic structure) that is essential for the formation of liquid crystalline phases, or mesophases.[3]

-

Synthetic Accessibility: The formation of the imine bond via a condensation reaction between an amine and an aldehyde is typically a high-yield, straightforward process, allowing for the efficient creation of a diverse library of molecular structures.[1]

-

Tunable Properties: The electronic nature and stepped geometry of the core structure can be readily modified, providing a powerful tool for fine-tuning the material's mesomorphic and physical properties.[2][4]

This guide focuses on the synthesis of Schiff base LCs starting from 4-butoxyaniline. The butoxy group (-OC₄H₉) provides molecular flexibility and influences intermolecular forces, which in turn dictates the thermal stability and temperature range of the resulting mesophases.[5] By reacting this amine with various substituted benzaldehydes, we can systematically investigate the relationship between molecular architecture and liquid crystalline behavior.

Part 1: Synthesis of N-Benzylidene-4-butoxyanilines

The synthesis of this class of Schiff bases is achieved through a nucleophilic addition-elimination reaction between 4-butoxyaniline and a selected aromatic aldehyde.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of the amine nitrogen of 4-butoxyaniline on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond. The reaction is typically catalyzed by a trace amount of acid, which protonates the aldehyde's carbonyl oxygen, further increasing its electrophilicity.

Detailed Experimental Protocol

This protocol describes the general synthesis of a Schiff base from 4-butoxyaniline and a substituted 4-alkoxybenzaldehyde.

Materials and Reagents:

-

4-Butoxyaniline

-

Substituted 4-alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde, 4-hexyloxybenzaldehyde)

-

Absolute Ethanol (Anhydrous)

-

Glacial Acetic Acid (optional, as catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of 4-butoxyaniline in 20 mL of absolute ethanol with gentle stirring. In a separate beaker, dissolve an equimolar amount (0.01 mol) of the selected 4-alkoxybenzaldehyde in 20 mL of absolute ethanol.

-

Reaction Initiation: Add the aldehyde solution to the stirring aniline solution. A few drops of glacial acetic acid can be added as a catalyst to accelerate the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The use of absolute ethanol is crucial as the reaction produces water; excess water can shift the equilibrium back towards the reactants. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored using TLC.[6] Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value and the disappearance of the reactant spots indicate the reaction is proceeding to completion.

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. Collect the solid crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[1]

-

Purification: The primary method for purifying the synthesized Schiff base is recrystallization.[5] Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Impurities will remain in the mother liquor.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below their melting point to remove any residual solvent.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Schiff base liquid crystals.

Part 2: Physicochemical and Mesomorphic Characterization

Once synthesized, the compound must be rigorously characterized to confirm its chemical identity and investigate its liquid crystalline properties. This process is a self-validating system, ensuring the integrity of the experimental results.

Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The successful formation of the Schiff base is unequivocally confirmed by:

-

The appearance of a strong absorption band for the imine (C=N) stretching vibration, typically in the range of 1610-1630 cm⁻¹.[6]

-

The disappearance of the characteristic N-H stretching bands from the primary amine (4-butoxyaniline) and the C=O stretching band from the aldehyde reactant.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The key signal is a singlet in the δ 8.3-8.6 ppm region, corresponding to the proton of the azomethine (-CH=N-) group.[7] Other signals for the aromatic protons and the aliphatic protons of the butoxy and other alkyl chains will also be present in their expected regions.[1]

-

¹³C NMR: The carbon of the azomethine group typically appears around δ 160 ppm. The signals for the aromatic and aliphatic carbons further confirm the structure.[3]

| Table 1: Representative Spectroscopic Data | |

| Technique | Characteristic Signal |

| FTIR | ~1625 cm⁻¹ (C=N stretch) |

| ¹H NMR | ~δ 8.4 ppm (singlet, 1H, -CH=N-) |

| ¹³C NMR | ~δ 160 ppm (-C H=N-) |

Thermal and Mesomorphic Analysis

Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the thermal transitions of the material.[8] A small sample is heated and cooled at a controlled rate, and the heat flow is measured. Endothermic peaks on heating correspond to transitions from crystal to liquid crystal and from liquid crystal to the isotropic liquid state. Exothermic peaks on cooling show the reverse transitions. This analysis provides precise temperatures and enthalpy values for each phase transition.[2][9]

Polarizing Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases.[2] When a mesophase is viewed between crossed polarizers, it will appear birefringent, displaying unique optical textures that act as fingerprints for specific phases (e.g., the threaded texture of a nematic phase or the focal-conic fan texture of a smectic A phase). The sample is observed on a hot stage, allowing for the direct correlation of these textures with the transition temperatures identified by DSC.

| Table 2: Hypothetical Thermal Data for a Schiff Base LC | |

| Transition | Temperature (°C) upon Heating |

| Crystal (Cr) → Smectic A (SmA) | 85.2 |

| Smectic A (SmA) → Nematic (N) | 101.5 |

| Nematic (N) → Isotropic (I) | 115.8 |

Characterization Workflow Diagram

Caption: Workflow for structural and mesomorphic characterization.

Part 3: Understanding Structure-Property Relationships

The true power of Schiff base chemistry lies in the ability to rationally design molecules with desired liquid crystalline properties. The mesomorphic behavior is highly dependent on the molecular architecture.[10]

The Role of Terminal Alkoxy Chains

One of the most studied relationships is the effect of the terminal alkoxy chain length (-OCnH2n+1) on the aldehyde precursor.

-

Mesophase Stability: Generally, as the length of the alkyl chain increases, the melting point of the compound tends to decrease while the clearing point (the transition to the isotropic liquid) often shows an alternating "odd-even" effect.[11] Compounds with an even number of carbons in the chain tend to have higher clearing points than their odd-numbered neighbors due to differences in molecular packing efficiency.

-

Mesophase Type: Shorter alkyl chains (n=1-4) typically favor the formation of the less-ordered nematic phase. As the chain length increases (n > 5-6), the increased van der Waals interactions between the chains promote a higher degree of molecular ordering, leading to the emergence of more ordered smectic phases.[3][4]

Logical Relationship Diagram

Caption: Relationship between chain length and LC properties.

Conclusion